3-(Bromomethyl)-2-oxaspiro[4.5]decane
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Description
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-2-oxaspiro[4.5]decane derivatives involves multiple steps, starting from commercially available reagents. A noteworthy approach involves the use of bromoepoxide as a chiral building block, readily available from malic acid, demonstrating the versatility of this precursor for synthesizing spiroacetal structures including 2-Methyl- and 2-Ethyl-1, 6-dioxaspiro compounds (Hungerbühler et al., 1980). Another method developed involves a synthesis route from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting the production of important biologically active compounds (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of spiro compounds, including 3-(Bromomethyl)-2-oxaspiro[4.5]decane, often features complex stereochemistry due to their spirocyclic nature. Crystal structure analysis of related compounds has provided insights into their conformation and stereochemistry, revealing diverse molecular dimensions and conformations (Parvez, Yadav, & Senthil, 2001).
Chemical Reactions and Properties
Spiro compounds are known for their reactivity in various chemical reactions, including bromocyclization and oxidative processes. For instance, ZnBr2-mediated oxidative spiro-bromocyclization has been employed for the synthesis of brominated spirocyclic compounds, demonstrating the efficiency of this method at room temperature with excellent tolerance of functional groups (He & Qiu, 2017).
Physical Properties Analysis
The physical properties of 3-(Bromomethyl)-2-oxaspiro[4.5]decane derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis and biologically active compound production. These properties are influenced by the compound’s molecular structure, specifically the spirocyclic and bromomethyl groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various chemical reagents, define the utility of 3-(Bromomethyl)-2-oxaspiro[4.5]decane in synthesis pathways. Its reactivity in Claisen rearrangement and ability to undergo transformations into biologically active compounds underscore its significance in organic synthesis (Mai, Green, Bates, & Fang, 2010).
Scientific Research Applications
Synthesis of Optically Active Pheromones
3-(Bromomethyl)-2-oxaspiro[4.5]decane has been utilized in the synthesis of optically active pheromones. A study demonstrated the use of bromoepoxide as a chiral building block, derived from malic acid, for the preparation of 2-Methyl- and 2-Ethyl-1,6-dioxaspiro[4.4]nonane- and -[4.5]decane pheromones, which are structurally related to 3-(Bromomethyl)-2-oxaspiro[4.5]decane (Hungerbühler et al., 1980).
Reactions with Zinc and Aromatic Aldehydes
In another research, compounds similar to 3-(Bromomethyl)-2-oxaspiro[4.5]decane reacted with zinc and aromatic aldehydes to form specific diones. This study focused on methyl 1-(2-bromoisobutyryl)cyclopentanecarboxylate and similar compounds, demonstrating their reactivity and potential in synthesizing structurally complex molecules (Kirillov et al., 2004).
Synthesis of oxaspiro[m.n] Skeletons
The synthesis of oxaspiro[m.n] skeletons, which includes structures like 3-(Bromomethyl)-2-oxaspiro[4.5]decane, has been explored using the Nicholas reaction. This process involves the treatment of alkyne–Co2(CO)6 complexes with SnCl4, leading to the formation of various oxaspiro frameworks in high yields, showcasing the compound's versatility in organic synthesis (Mukai et al., 2002).
Preparation for Biologically Active Compounds
A study in 2020 developed a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane from commercially available reagents. This compound, closely related to 3-(Bromomethyl)-2-oxaspiro[4.5]decane, shows promise for the production of significant biologically active compounds (Ogurtsov & Rakitin, 2020).
properties
IUPAC Name |
3-(bromomethyl)-2-oxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRHQEJVWWNBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(OC2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-oxaspiro[4.5]decane |
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